molecular formula C18H23ClN4O2S B2934817 N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1331333-00-6

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2934817
CAS No.: 1331333-00-6
M. Wt: 394.92
InChI Key: SQIMTPOCNIQAAJ-UHFFFAOYSA-N
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Description

“N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride” is a versatile chemical compound with immense potential in scientific research. It is related to a class of compounds known as thiazoles, which have been found to exhibit diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reaction progress and completion can be monitored by techniques such as thin layer chromatography .


Physical and Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Isoxazole derivatives, including those synthesized from compounds related to N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride, have been explored for their potential in treating hepatic cancer and as antimicrobial agents. These compounds have demonstrated good results against hepatic cancer, comparable to the standard drug doxorubicin, especially considering their toxicity on normal cell lines. Their antimicrobial effects are also strong, indicating a potential for broad biological applications (Hassan et al., 2019).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar compounds, have shown potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives have exhibited IC(50) values less than 10 nM, indicating significant potential for cancer treatment (Deady et al., 2003).

Development of Dynamin GTPase Inhibitors

  • In a focused library development of a lead compound closely related to this compound, researchers confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase. This research highlights the compound's potential in cellular processes, such as clathrin-mediated endocytosis, offering insights into targeted therapeutic approaches (Gordon et al., 2013).

Exploration in Central Nervous System Agents

  • Derivatives of this compound have been synthesized and evaluated for their potential as central nervous system agents. These compounds, including 4-(dimethylamino) and 4-(methylamino) derivatives, exhibited notable antitetrabenazine activity, suggesting their utility in addressing CNS disorders (Martin et al., 1981).

Corrosion Inhibition Studies

  • Benzothiazole derivatives related to this compound have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. These studies contribute to the understanding of how such compounds can be utilized in industrial applications to prevent material degradation (Hu et al., 2016).

Future Directions

Thiazole derivatives have shown potential in various fields of scientific research due to their diverse biological activities . Future research could focus on exploring the potential applications of this compound in medicine, particularly in the development of new anti-inflammatory drugs .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S.ClH/c1-12-7-5-8-15-16(12)19-18(25-15)22(10-6-9-21(3)4)17(23)14-11-13(2)20-24-14;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMTPOCNIQAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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